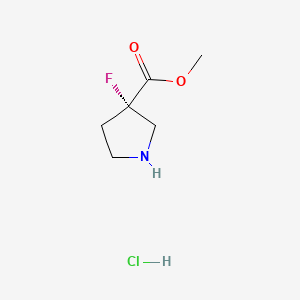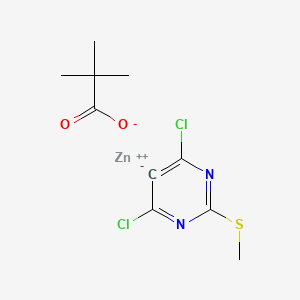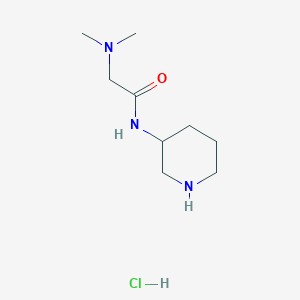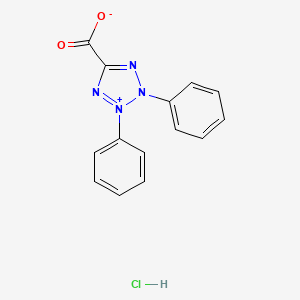
2,3-Dichloro-6-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-6-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO and a molecular weight of 300.91 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine atoms at the 2 and 3 positions and an iodine atom at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-iodobenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,6-dichlorotoluene followed by iodination. The chlorination reaction is typically carried out using chlorine gas in the presence of a catalyst such as phosphorus pentachloride under controlled temperature conditions (50-250°C) . The iodination step can be performed using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and iodination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-6-iodobenzoic acid.
Reduction: Formation of 2,3-dichloro-6-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dichloro-6-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-6-iodobenzaldehyde involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-withdrawing chlorine and iodine atoms influence the reactivity of the benzaldehyde group. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobenzaldehyde: Similar structure but lacks the chlorine substituents.
2,6-Dichlorobenzaldehyde: Similar structure but lacks the iodine substituent.
3,6-Dichloro-2-iodobenzaldehyde: Similar structure with different positions of chlorine and iodine atoms.
Uniqueness
2,3-Dichloro-6-iodobenzaldehyde is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring
Propriétés
Formule moléculaire |
C7H3Cl2IO |
|---|---|
Poids moléculaire |
300.90 g/mol |
Nom IUPAC |
2,3-dichloro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H |
Clé InChI |
AVDRSOGRPBJZEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)Cl)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)








![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
